molecular formula C19H13NO4 B573699 4,4'-(Pyridine-3,5-diyl)dibenzoic acid CAS No. 171820-04-5

4,4'-(Pyridine-3,5-diyl)dibenzoic acid

Cat. No. B573699
CAS RN: 171820-04-5
M. Wt: 319.316
InChI Key: NAHCDCCKLFXYIF-UHFFFAOYSA-N
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Description

4,4’-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba) is a chemical compound with the linear formula C19H13NO4 . It has been used as an adaptable linker for the synthesis of new coordination polymers with varying structural multiplicity, topological types, and catalytic activity in Knoevenagel condensation .


Synthesis Analysis

The synthesis of 4,4’-(Pyridine-3,5-diyl)dibenzoic acid involves the use of this compound as an adaptable linker for the synthesis of new coordination polymers . The full description of syntheses and characterization of each of the products is provided in the Supporting Information (SI) of the referenced paper .


Molecular Structure Analysis

The molecular structure of 4,4’-(Pyridine-3,5-diyl)dibenzoic acid is complex and involves the coordination of various elements .


Chemical Reactions Analysis

4,4’-(Pyridine-3,5-diyl)dibenzoic acid has been used in the assembly of a diversity of new manganese (II), cobalt (II/III), nickel (II), and copper (II) coordination polymers .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 319.32 and is a solid at room temperature . Its InChI Code is 1S/C19H13NO4/c21-18(22)14-5-1-12(2-6-14)16-9-17(11-20-10-16)13-3-7-15(8-4-13)19(23)24/h1-11H,(H,21,22)(H,23,24) and its InChI key is NAHCDCCKLFXYIF-UHFFFAOYSA-N .

Scientific Research Applications

4,4'-(Pyridine-3,5-diyl)dibenzoic acid'-PDBA has been studied for its potential applications in drug discovery and development. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. In addition, this compound'-PDBA has been studied for its potential role in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells. It has also been studied for its potential use as an anti-fungal agent, as it has been shown to inhibit the growth of certain fungal species.

Advantages and Limitations for Lab Experiments

4,4'-(Pyridine-3,5-diyl)dibenzoic acid'-PDBA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively inexpensive compared to other compounds. In addition, it is relatively stable and has a wide range of applications. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, and it has a low solubility in organic solvents. In addition, it has a relatively low melting point, which can make it difficult to work with.

Future Directions

There are a number of potential future directions for 4,4'-(Pyridine-3,5-diyl)dibenzoic acid'-PDBA research. One potential direction is to further study its mechanism of action, as this could lead to a better understanding of its effects on the body. Another potential direction is to study its potential use as a drug candidate, as it has already been studied for its potential role in the treatment of cancer and other diseases. In addition, further research could be done on its potential use in the development of nanomaterials and its potential role in the treatment of diabetes. Finally, it could be studied for its potential use as an antioxidant and anti-inflammatory agent.

Synthesis Methods

4,4'-(Pyridine-3,5-diyl)dibenzoic acid'-PDBA can be synthesized in a variety of ways. The most common method is the condensation of pyridine-3,5-dicarboxylic acid with an aromatic aldehyde in the presence of an acid catalyst. This reaction produces a dicarboxylic acid anhydride, which is then hydrolyzed to form the desired compound. Other methods of synthesis include the reaction of pyridine-3,5-dicarboxylic acid with an aromatic amine, the reaction of a pyridine-3,5-dicarboxylic acid ester with an aromatic aldehyde, and the reaction of an aromatic aldehyde with a pyridine-3,5-dicarboxylic acid chloride.

Safety and Hazards

The safety information for 4,4’-(Pyridine-3,5-diyl)dibenzoic acid includes several hazard statements: H302-H315-H319-H335. Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

4-[5-(4-carboxyphenyl)pyridin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c21-18(22)14-5-1-12(2-6-14)16-9-17(11-20-10-16)13-3-7-15(8-4-13)19(23)24/h1-11H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHCDCCKLFXYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the structural significance of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid in forming coordination polymers?

A1: this compound (H2pdba) functions as an adaptable linker in the construction of coordination polymers (CPs). [] Its structure, featuring two carboxylic acid groups and a central pyridine ring, enables it to coordinate with metal ions in various ways, leading to diverse network structures. The carboxylic acid groups can act as bridges between metal centers, while the pyridine nitrogen can further coordinate, resulting in the formation of 2D layers or 3D frameworks. The flexibility of the diphenylmethane backbone allows the molecule to adopt different conformations to accommodate the geometric requirements of different metal ions. [] This versatility makes H2pdba a valuable building block for designing novel CPs with tailored properties.

Q2: What types of coordination polymer structures have been achieved using H2pdba?

A2: H2pdba has been successfully employed in synthesizing a range of CPs with diverse dimensionalities and topologies. Researchers have reported 2D metal-organic layers and 3D metal-organic frameworks using H2pdba. For instance, a 3D MOF with a tfk topology was obtained by reacting H2pdba with copper(II) ions in the presence of 2,2′-bipyridine. [] Furthermore, using different metal ions and crystallization mediators, sql, hcb, 3,5L66, and SP 2-periodic net (6,3)Ia topologies have been achieved. [] The structural diversity highlights the adaptability of H2pdba as a linker and its potential in constructing CPs with specific applications in mind.

Q3: Has H2pdba been used to create porous coordination polymers?

A3: Yes, researchers have successfully synthesized porous coordination polymers, specifically metal-organic frameworks (MOFs), using H2pdba. [] One example is MCF-18(L3,Ni), a MOF constructed with H2pdba derivative, 2,6-di-p-carboxyphenyl-4,4′-bipyridine (H2L3), and nickel ions. This material exhibits remarkable framework flexibility, with the ability to drastically swell its volume (70–105%) and length (75–121%) upon inclusion of different guest molecules. [] This property makes MCF-18(L3,Ni) a promising material for applications like gas storage and separation.

Q4: Are there any examples of H2pdba-based coordination polymers demonstrating catalytic activity?

A4: Yes, H2pdba-based CPs have shown promise in catalysis. For example, a 3D MOF synthesized using H2pdba and copper(II) ions, in the presence of 2,2′-bipyridine, exhibited excellent catalytic activity in the Knoevenagel condensation reaction. [] This reaction, which involves the condensation of an aldehyde with a compound containing an active methylene group, is important for synthesizing various fine chemicals and pharmaceuticals. The catalyst demonstrated high product yields (up to 99%), good recyclability, and broad substrate scope. [] These findings highlight the potential of H2pdba-based CPs as heterogeneous catalysts for organic transformations.

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